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molecular formula C14H20N2O2 B1641428 Methyl 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoate

Methyl 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoate

Cat. No. B1641428
M. Wt: 248.32 g/mol
InChI Key: WNPFGIUGMLXQRD-UHFFFAOYSA-N
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Patent
US06297249B1

Procedure details

A mixture of 1-4 (630 mg, 2.58 mmol) and 10% Pd/carbon (95 mg) in EtOH (25 mL) was stirred under a balloon of hydrogen for 72 h. Following filtration and evaporative removal of the solvent, the residue was chromatographed (silica gel, 70% ethyl acetate/hexanes) to give 1-5 as a colorless oil.
Name
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1.[H][H]>CCO.[Pd].[C]>[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[CH2:14][CH2:13][CH2:12][NH:11][C:10]=2[N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
COC(CCCCC1=NC2=NC=CC=C2C=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Pd carbon
Quantity
95 mg
Type
catalyst
Smiles
[Pd].[C]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel, 70% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCC1=NC=2NCCCC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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